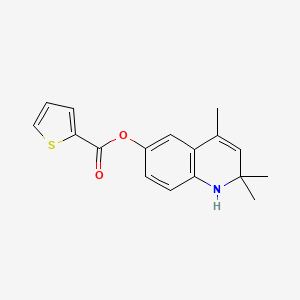
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate” is a complex organic compound. It contains a dihydroquinoline group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a thiophene group, another type of heterocyclic compound that contains a sulfur atom .
Physical And Chemical Properties Analysis
Specific physical and chemical properties for this compound are not available in the sources I found .科学的研究の応用
Antimicrobial Activity
Several studies focus on the synthesis of novel compounds with potential antimicrobial properties. For instance, Marvadi et al. (2020) synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluated for antitubercular activity against Mycobacterium tuberculosis. These compounds, derived through a series of synthetic steps, showed promising activity with minimal cytotoxicity, indicating their potential as antitubercular agents (Marvadi et al., 2020). Similarly, Patel and Patel (2010) discussed the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, which demonstrated significant antifungal and antibacterial activities, highlighting the broad potential of these molecules in combating microbial infections (Patel & Patel, 2010).
Fluorescent Properties
Compounds derived from 2,2,4-Trimethyl-1,2-dihydroquinoline, such as those studied by Smeyanov et al. (2017), exhibit interesting fluorescent properties. The synthesis of mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers demonstrated cross-conjugated systems with significant fluorescence, suggesting their utility in optical materials and molecular probes (Smeyanov et al., 2017).
Reaction Mechanisms and Materials Science
Shmyreva et al. (1988) explored the reaction of dichlorocarbene with 2,2,4-trimethyl-1,2-dihydroquinolines, shedding light on the formylation and cycloaddition processes that yield complex cyclopropane derivatives. This research provides insights into the chemical reactivity and potential synthetic applications of these compounds (Shmyreva et al., 1988). Additionally, Tapparo et al. (2011) investigated the discolored flints phenomenon, revealing that molecules derived from 2,2,4-trimethyl-1,2-dihydroquinoline were responsible for the blue discoloration of prehistoric lithic artifacts. This study not only solved a mystery in cultural heritage conservation but also highlighted the unexpected interactions between synthetic materials and the environment (Tapparo et al., 2011).
将来の方向性
The future directions for this compound would depend on its potential applications. If it has pharmaceutical applications, future research could involve studying its pharmacokinetics and pharmacodynamics, potential side effects, and efficacy in treating various conditions. If it has industrial applications, future research could involve optimizing its synthesis and studying its stability and reactivity under various conditions .
特性
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-11-10-17(2,3)18-14-7-6-12(9-13(11)14)20-16(19)15-5-4-8-21-15/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZPIEFRIXWLQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CS3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


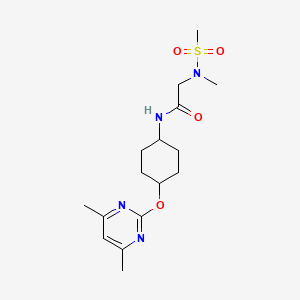
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2800616.png)
![3-[[1-(Oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2800617.png)
![N-[(3,4-dichlorobenzoyl)oxy]-N-[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]amine](/img/structure/B2800619.png)
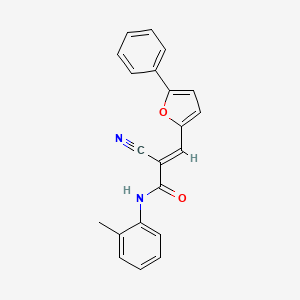
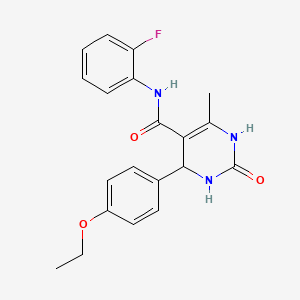
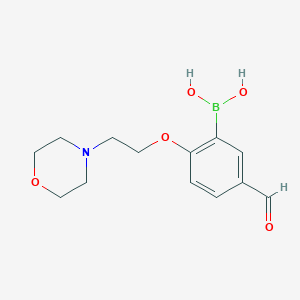
![Ethyl 7-bromo-4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2800626.png)
![9-cyclohexyl-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2800629.png)
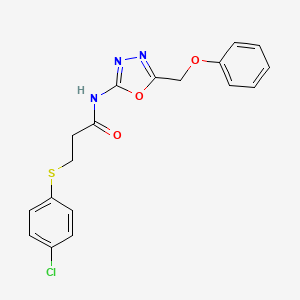
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(trifluoromethoxy)phenyl]methanesulfonamide](/img/structure/B2800631.png)
![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2800632.png)
